6alpha-Hydroxy-ethinylestradiol

Description

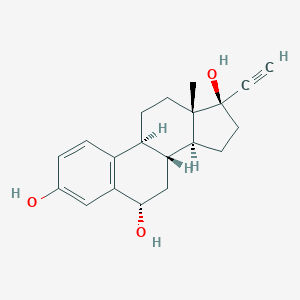

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBUZQAUNLRYCT-VTPPTGSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@@H](C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181943 | |

| Record name | 6alpha-Hydroxy-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27521-34-2 | |

| Record name | 6alpha-Hydroxy-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027521342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6alpha-Hydroxy-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6α,17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,6,17-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-HYDROXY-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3MQJ7K0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of 6alpha Hydroxy Ethinylestradiol

In Vivo and In Vitro Biotransformation Mechanisms of Ethinylestradiol to 6alpha-Hydroxy-ethinylestradiol

The conversion of ethinylestradiol to this compound is a key step in its metabolic journey. This biotransformation occurs through hydroxylation, a major reaction in drug metabolism. drugbank.com

The hydroxylation of ethinylestradiol at the 6-alpha position is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govdrugbank.com These enzymes are crucial for the metabolism of a vast array of compounds, including steroids. nih.govnih.gov Specifically, the 6-hydroxylation of ethinylestradiol is one of several oxidative pathways it undergoes in the liver. drugbank.compharmacytimes.com

Table 1: Key Cytochrome P450 Isoforms in Ethinylestradiol Metabolism

| CYP Isoform | Role in Ethinylestradiol Metabolism |

| CYP3A4 | A major enzyme involved in the overall metabolism of ethinylestradiol, including hydroxylation at multiple positions. drugbank.comnih.govpharmacytimes.com |

| CYP3A5 | Also contributes to the hydroxylation of ethinylestradiol. drugbank.comnih.gov |

| CYP2C9 | Involved in the metabolism of ethinylestradiol, primarily 2-hydroxylation. drugbank.comnih.gov |

| CYP1A2 | Contributes to the hydroxylation of ethinylestradiol. drugbank.com |

Comparative Metabolic Profiles of Ethinylestradiol Derivatives

This compound is one of several hydroxylated derivatives of ethinylestradiol. Its stereoisomer, 6beta-Hydroxy-ethinylestradiol, is another metabolite. bepls.com The primary oxidative metabolite of ethinylestradiol is 2-hydroxy-ethinylestradiol. nih.govresearchgate.net Other hydroxylated metabolites are formed at positions such as C4 and C16. drugbank.comresearchgate.net The formation of these various metabolites is a competitive process, with hydroxylation at the C2 and C4 positions of the A-ring being more prominent than hydroxylation at ring B (which includes the 6-position). researchgate.net The presence of the 17α-ethinyl group hinders hydroxylation at the 16-position. researchgate.net

Table 2: Comparison of Ethinylestradiol Metabolites

| Metabolite | Position of Hydroxylation |

| 2-Hydroxy-ethinylestradiol | Aromatic Ring A (C2) |

| 4-Hydroxy-ethinylestradiol | Aromatic Ring A (C4) |

| This compound | Ring B (C6) |

| 6beta-Hydroxy-ethinylestradiol | Ring B (C6) |

| 16-beta-Hydroxy-ethinylestradiol | Ring D (C16) |

Stereochemistry plays a critical role in the biological activity and metabolic pathways of drugs. mdpi.com The orientation of the hydroxyl group, whether in the alpha or beta position, can significantly impact how the metabolite interacts with enzymes and receptors. mdpi.com This difference in spatial arrangement between this compound and 6beta-Hydroxy-ethinylestradiol can lead to variations in their subsequent metabolic transformations and biological effects. mdpi.com The specific biological activities of this compound compared to its beta-isomer and other metabolites are an area of ongoing research.

Biological Activity and Estrogenic Modulation by 6alpha Hydroxy Ethinylestradiol

Estrogenic Activity and Receptor Interactions of 6alpha-Hydroxy-ethinylestradiol

This compound is a recognized metabolite of ethinylestradiol, a potent synthetic estrogen widely utilized in hormonal contraceptives. ontosight.ai The biological activity of this compound is presumed to be estrogenic, stemming from its structural similarity to the parent compound. However, specific quantitative data on its binding affinity and potency for estrogen receptors are not extensively detailed in publicly available scientific literature. The estrogenic effects of such compounds are mediated through their interaction with two primary estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).

Affinity and Potency for Estrogen Receptors (ER alpha, ER beta)

Detailed studies quantifying the specific binding affinities (Kd) or relative binding affinities of this compound to ERα and ERβ are scarce. For the parent compound, ethinylestradiol, it is well-established that it binds to both estrogen receptors. This interaction is fundamental to its mechanism of action, initiating a cascade of cellular events typically associated with estrogens. The introduction of a hydroxyl group at the 6-alpha position on the steroid's C-ring is expected to alter its binding characteristics compared to ethinylestradiol. Generally, hydroxylation can either increase or decrease receptor affinity depending on the position of the new functional group and its interaction with the receptor's ligand-binding pocket. For instance, hydroxylation at other positions on the estrogen molecule, such as C2 or C16, results in metabolites with varied estrogenic activities. nih.gov Without direct experimental data, the precise impact of the 6α-hydroxyl group on the affinity for ERα and ERβ remains an area for further investigation.

Cellular and Molecular Mechanisms Mediated by this compound

The cellular and molecular actions of this compound are expected to follow the general pathways of its parent compound, ethinylestradiol, which are characteristic of estrogenic compounds. These mechanisms involve the modulation of gene expression and the activation of various signaling pathways.

Transcriptional and Gene Expression Modulation (referencing studies on Ethinylestradiol)

Upon binding to estrogen receptors, ethinylestradiol induces conformational changes in the receptor, leading to its dimerization and translocation to the nucleus. This complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. wikipedia.org Studies on ethinylestradiol have demonstrated its ability to alter the expression of a wide array of genes. For example, in fish models, exposure to ethinylestradiol led to changes in the expression of genes involved in sex differentiation and gonadal development. ontosight.ai Furthermore, research in rat models has shown that ethinylestradiol can modulate the expression of genes associated with cell proliferation, cell death, and metabolic processes. nih.gov Given its structural similarity, this compound is likely to affect a similar suite of genes, although the magnitude of these effects would be dependent on its own receptor binding affinity and subsequent interactions with cellular machinery.

Signaling Pathways Affected by this compound (referencing studies on Ethinylestradiol)

The signaling pathways affected by ethinylestradiol are diverse. In addition to the classical genomic pathway involving nuclear receptors, estrogens can also elicit rapid, non-genomic effects through membrane-bound estrogen receptors. wikipedia.org Studies have shown that ethinylestradiol can influence several key signaling pathways. For instance, in medaka fish, exposure to ethinylestradiol has been shown to impact pathways related to apoptosis, cell cycle and proliferation, hormone signaling, and male reproduction. Analysis of these effects has identified the involvement of pathways such as ERK1/2 MAPK, p38 MAPK, PDGF, and TGFβ. Ethinylestradiol has also been noted to affect G-protein signaling pathways. As a metabolite, this compound would likely interact with these same pathways, with its specific impact being proportional to its intrinsic activity.

Structure-Activity Relationships (SAR) of this compound

The biological activity of estrogenic compounds is intrinsically linked to their chemical structure. The key structural features of ethinylestradiol that contribute to its high potency are the phenolic A-ring, which is crucial for binding to the estrogen receptor, and the 17α-ethynyl group, which protects the 17-hydroxyl group from metabolic oxidation and enhances its oral bioavailability.

The introduction of a hydroxyl group at the 6α position in this compound represents a significant structural modification. In the context of structure-activity relationships for estrogens, the following points are pertinent:

Polarity: The addition of a hydroxyl group increases the molecule's polarity. This can affect its absorption, distribution, metabolism, and excretion. Generally, increased polarity can lead to faster clearance and may reduce binding affinity to the relatively hydrophobic ligand-binding pocket of the estrogen receptor.

Steric Effects: The presence of the 6α-hydroxyl group introduces additional bulk to the steroid's C-ring. This could sterically hinder the optimal positioning of the molecule within the estrogen receptor's binding site, potentially lowering its affinity and, consequently, its estrogenic activity compared to the parent compound.

While direct comparative data for the 6α-hydroxylated derivative is limited, studies on other hydroxylated estrogens provide some insight. For example, hydroxylation at the C-2 position generally results in metabolites with weaker estrogenic activity, whereas 16α-hydroxylation can lead to compounds that, while having lower affinity, can bind covalently and exhibit potent estrogenic effects. nih.gov Therefore, the specific impact of the 6α-hydroxyl group on the activity of ethinylestradiol requires direct experimental evaluation.

Data Tables

Table 1: Investigated Compounds and Their Roles

| Compound Name | Role in this Context |

|---|---|

| This compound | Primary subject of the article; a metabolite of Ethinylestradiol. |

| Ethinylestradiol | Parent compound; a potent synthetic estrogen used for comparison. |

| Estrogen Receptor Alpha (ERα) | A primary biological target of estrogenic compounds. |

Table 2: Referenced Signaling Pathways (from Ethinylestradiol studies)

| Signaling Pathway | General Function |

|---|---|

| ERK1/2 MAPK | Regulates cell proliferation, differentiation, and survival. |

| p38 MAPK | Involved in cellular responses to stress, inflammation, and apoptosis. |

| PDGF Signaling | Plays a role in cell growth, proliferation, and angiogenesis. |

| TGFβ Signaling | Regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis. |

Influence of the 6alpha-Hydroxyl Group on Receptor Binding and Activity

The introduction of a hydroxyl group at the 6-alpha position of the ethinylestradiol molecule is a critical structural modification that can significantly modulate its interaction with estrogen receptors (ERs) and its subsequent biological activity. While direct comparative binding affinity data for this compound is limited in publicly available research, the principles of steroid chemistry and estrogen receptor pharmacology provide a framework for understanding the potential impact of this modification.

The binding of an estrogenic compound to its receptor is a highly specific interaction dictated by the three-dimensional structure of both the ligand and the receptor's binding pocket. For classical estrogens, the phenolic A-ring and the 17-hydroxyl group are primary determinants of high-affinity binding. The addition of a polar hydroxyl group at the 6-alpha position on the steroid's B-ring introduces a significant change to the molecule's topography and polarity.

Research on other 6-hydroxylated estradiol (B170435) derivatives has shown that such modifications can lead to a decrease in estrogenic activity and, in some cases, confer antiestrogenic properties. For instance, studies on 6-hydroxy estradiol derivatives have demonstrated a near-complete loss of estrogenic activity. researchgate.net This suggests that the 6alpha-hydroxyl group may sterically hinder the optimal positioning of the steroid nucleus within the ligand-binding domain of the estrogen receptor or introduce unfavorable polar interactions. The precise impact on receptor affinity and subsequent transcriptional activation or repression would require direct experimental investigation through competitive binding assays and reporter gene studies.

Stereochemical Determinants of Biological Function

The stereochemistry of steroid hormones is a fundamental determinant of their biological function, as the spatial arrangement of atoms dictates the molecule's ability to bind to its cognate receptor. In the case of this compound, the "alpha" designation indicates that the hydroxyl group at the C6 position projects below the plane of the steroid ring system. This specific orientation is crucial, as the corresponding 6-beta epimer, where the hydroxyl group projects above the plane, would present a different three-dimensional shape and could exhibit distinct biological properties.

Studies on other estradiol derivatives have highlighted the critical role of stereochemistry in determining estrogenic potency. For example, the inversion of the C18-methyl group of 17beta-estradiol leads to a significant reduction in estrogenic activity. nih.gov This underscores the high degree of stereospecificity required for effective estrogen receptor binding and activation.

Systemic Biological Effects Associated with this compound Exposure

As a metabolite of the widely used synthetic estrogen, ethinylestradiol, this compound is expected to have a range of systemic biological effects. However, a significant portion of the available research has focused on the parent compound, ethinylestradiol. The following sections will consider the potential systemic effects of this compound, drawing on data from ethinylestradiol where direct information on the metabolite is lacking. It is important to note that the metabolic conversion to the 6-alpha-hydroxylated form may alter the potency and nature of these effects.

Potential Influence on Reproductive System Physiology

Ethinylestradiol, the parent compound of this compound, exerts profound effects on the reproductive system. It is a potent agonist of estrogen receptors and, as a component of combined oral contraceptives, acts to suppress ovulation by inhibiting the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). mdpi.com This leads to the prevention of follicular development and the LH surge necessary for ovulation.

Developmental exposure to ethinylestradiol in animal models has been shown to advance the onset of puberty and alter the estrous cycle. researchgate.netnih.gov Furthermore, in hyperandrogenic women, oral contraceptives containing ethinylestradiol have been observed to reduce the synthesis and release of androgens. nih.gov

Given that this compound retains a steroidal estrogen structure, it is plausible that it also influences reproductive physiology. However, the extent of its estrogenic or potential antiestrogenic activity, as discussed in section 3.3.1, would be a critical determinant of its specific effects on the hypothalamic-pituitary-gonadal axis and reproductive tissues.

Table 1: Effects of Ethinylestradiol-Containing Oral Contraceptives on Reproductive Hormones

| Hormone | Effect | Reference |

| Follicle-Stimulating Hormone (FSH) | Suppression | mdpi.com |

| Luteinizing Hormone (LH) | Suppression | mdpi.com |

| Androgens (in hyperandrogenic women) | Reduction | nih.gov |

This table reflects the effects of the parent compound, ethinylestradiol, in combination with a progestin.

Consideration of Effects on Bone Metabolism

Estrogens play a crucial role in the maintenance of bone homeostasis. They act to restrain bone resorption by osteoclasts and promote the survival of osteoblasts, the bone-forming cells. The parent compound, ethinylestradiol, is known to affect bone metabolism. Studies on women using combined oral contraceptives containing ethinylestradiol have shown a decrease in bone turnover markers. nih.gov This suggests a reduction in both bone resorption and formation, a characteristic effect of antiresorptive therapies.

The use of oral contraceptives containing ethinylestradiol, particularly in perimenopausal women, has been associated with the prevention of bone mass decrease. nih.gov However, the impact on peak bone mass acquisition in adolescents is an area of ongoing research. nih.gov

The potential effects of this compound on bone metabolism would depend on its estrogenic activity. If it acts as an estrogen agonist, it could potentially contribute to the bone-protective effects of its parent compound. Conversely, if it possesses antiestrogenic properties, its impact on bone turnover could be different.

Table 2: Bone Turnover Markers Affected by Ethinylestradiol-Containing Oral Contraceptives

| Marker Type | Marker | Effect | Reference |

| Bone Formation | Osteocalcin | Decreased | nih.gov |

| Bone Formation | Bone-specific alkaline phosphatase | Decreased | nih.gov |

| Bone Formation | C-terminal propeptide of type I collagen | Decreased | nih.gov |

| Bone Resorption | Crosslaps | Decreased | nih.gov |

| Bone Resorption | NTX | Decreased | nih.gov |

This table reflects the effects of the parent compound, ethinylestradiol, in combination with a progestin.

Cardiovascular System Considerations

The cardiovascular effects of synthetic estrogens are complex and have been the subject of extensive research, primarily focusing on ethinylestradiol. Estrogens can have both beneficial and adverse effects on the cardiovascular system. Beneficial effects include favorable changes in lipid profiles, such as lowering low-density lipoprotein (LDL) cholesterol and increasing high-density lipoprotein (HDL) cholesterol. nih.gov However, oral estrogens like ethinylestradiol can also have prothrombotic effects and may influence inflammatory markers. nih.gov

The use of combined oral contraceptives containing ethinylestradiol has been associated with a small increased risk of cardiovascular events, such as venous thromboembolism, particularly in women with other risk factors. nih.gov The dose of ethinylestradiol appears to be a factor in the magnitude of this risk. nih.gov

The specific cardiovascular effects of this compound are not well-documented. Its impact would be contingent on its own spectrum of activity, including its estrogenic and potential antiestrogenic effects, as well as its influence on hepatic metabolism, coagulation factors, and the vasculature.

Table 3: Cardiovascular Parameters Influenced by Ethinylestradiol-Containing Oral Contraceptives

| Parameter | Effect | Reference |

| LDL Cholesterol | Lowered | nih.gov |

| HDL Cholesterol | Raised | nih.gov |

| Triglycerides | Adverse effects noted | nih.gov |

| Inflammatory Markers | Adverse effects noted | nih.gov |

| Hemostatic Markers | Adverse effects noted | nih.gov |

| Venous Thromboembolism Risk | Increased | nih.gov |

This table reflects the effects of the parent compound, ethinylestradiol, in combination with a progestin.

Toxicological Research and Impurity Assessment of 6alpha Hydroxy Ethinylestradiol

Characterization of 6alpha-Hydroxy-ethinylestradiol as a Pharmaceutical Impurity

This compound is recognized as a chemical impurity related to the synthetic estrogen, ethinylestradiol. sigmaaldrich.comlgcstandards.com It is also identified as Ethinylestradiol EP Impurity E. lgcstandards.comsynzeal.com This compound is utilized as a pharmaceutical analytical impurity (PAI) for quality control purposes in drug development and manufacturing. usp.orgrxnchem.comsynthinkchemicals.com

Formation as an Oxidative Degradation Product in Drug Formulations

This compound can form as a result of the oxidative degradation of its parent compound, ethinylestradiol. nih.gov Studies have shown that the oxidation of ethinylestradiol can lead to the formation of various degradation products, including hydroxylated derivatives. nih.gov Advanced oxidation processes (AOPs), such as those involving UV radiation and hydrogen peroxide, have been investigated for the degradation of ethinylestradiol in water. acs.org These processes can generate highly reactive species that oxidize the ethinylestradiol molecule. nih.gov The phenolic A-ring of ethinylestradiol is particularly susceptible to oxidation, which can result in the formation of hydroxylated transformation products. nih.gov While specific studies detailing the precise mechanisms of this compound formation within drug formulations are not extensively available in the provided results, the general principle of oxidative degradation of ethinylestradiol supports its formation. nih.govnih.govacs.org

Role in Drug Purity and Quality Control Standards (e.g., USP Pharmaceutical Analytical Impurity)

This compound plays a crucial role in maintaining the purity and quality of pharmaceutical products containing ethinylestradiol. It is classified as a Pharmaceutical Analytical Impurity (PAI) by organizations such as the United States Pharmacopeia (USP). usp.orgsigmaaldrich.com As a PAI, it is used as a reference standard in analytical methods to detect and quantify its presence in drug substances and formulations. synzeal.comusp.orgsynthinkchemicals.com This is essential for ensuring that the amount of this impurity does not exceed the acceptable limits set by regulatory bodies. The use of this compound as a reference standard is a key component of quality control (QC) and quality assurance (QA) in the commercial production of ethinylestradiol and its related drug products. synthinkchemicals.combepls.com

Endocrine Disrupting Potential of this compound

The endocrine-disrupting potential of this compound is primarily considered in the context of its parent compound, ethinylestradiol, which is a well-established endocrine-disrupting chemical (EDC). wikipedia.orgnih.gov

Evaluation in the Context of Parent Compound (Ethinylestradiol) as an Endocrine Disrupting Chemical (EDC)

Ethinylestradiol is a synthetic estrogen that can interfere with the normal functioning of the endocrine system. wikipedia.orgnih.gov It is known to cause adverse effects on wildlife and humans by interacting with the endocrine system. acs.org Wastewater containing ethinylestradiol that is not fully removed by treatment processes can impact aquatic life. wikipedia.org For instance, chronic exposure to low levels of ethinylestradiol has been shown to cause the collapse of fish populations by affecting oogenesis in females and feminizing males. wikipedia.org As a derivative of ethinylestradiol, this compound is also considered a potential endocrine disruptor. The structural similarity to the parent compound suggests it may have similar estrogenic activity. nih.gov

Mechanistic Studies on Endocrine System Interference

Endocrine-disrupting chemicals can interfere with the endocrine system through various mechanisms. nih.govnih.govresearchgate.net These include mimicking natural hormones, blocking hormone receptors, or altering the production and metabolism of hormones. researchgate.net Many EDCs, particularly those with structures similar to natural estrogens, can bind to estrogen receptors (ERs), leading to either estrogenic (agonistic) or anti-estrogenic (antagonistic) effects. researchgate.netnih.gov

Research on Potential Adverse Biological Outcomes of this compound

Information regarding specific studies on the adverse biological outcomes of this compound is limited in the provided search results. However, based on its classification and the known effects of its parent compound, some potential concerns can be inferred. The PubChem database includes hazard classifications for this compound, indicating it may cause cancer, is suspected of damaging fertility or the unborn child, and may cause harm to breast-fed children. nih.gov It is also classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. nih.gov

The parent compound, ethinylestradiol, has been shown to have dose- and sex-specific impacts on the immune system in mice, suggesting potential immunomodulatory effects. nih.gov As a derivative, this compound might share some of these properties. The estrogenic nature of these compounds is the primary driver of their biological effects, which can range from reproductive and developmental issues to other systemic effects. wikipedia.orgnih.gov

In Vitro and In Vivo Toxicological Assay Development

The toxicological assessment of pharmaceutical impurities and metabolites like this compound is crucial for ensuring drug safety. The development of toxicological assays for such compounds generally follows established principles, employing both in vitro and in vivo models to predict potential adverse effects in humans. While specific studies detailing the assay development exclusively for this compound are not extensively documented in publicly available literature, the approach can be inferred from the methodologies used for its parent compound, ethinylestradiol (EE2), and other estrogenic substances. fda.gov

In Vitro Assay Development

In vitro models are essential for initial toxicity screening, offering a time and cost-effective way to assess the biological activity of a compound in a controlled environment. nih.gov For a substance like this compound, which is a metabolite of a potent synthetic estrogen, in vitro assays would be developed to evaluate its potential for:

Receptor Binding and Activation: Assays using estrogen receptors (ERα and ERβ) are fundamental to determine if the compound retains estrogenic activity. This can involve competitive binding assays to measure its affinity for the receptors compared to the parent compound, EE2.

Genotoxicity: A battery of tests is typically employed to assess the potential for a compound to cause genetic damage. These include the Ames test for mutagenicity in bacteria and in vitro micronucleus or chromosomal aberration assays in mammalian cell lines.

Metabolic Stability and Reactive Metabolite Formation: The biotransformation of xenobiotics can sometimes lead to the formation of reactive metabolites that can cause toxicity. researchgate.net In vitro systems using human or rat liver microsomes are developed to study the metabolism of the compound and to trap any reactive intermediates formed. researchgate.netnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to identify the resulting adducts. researchgate.netnih.gov

The development of these assays requires sensitive and specific analytical methods, such as radioimmunoassays combined with liquid chromatography, to accurately quantify the compound and its metabolites in the experimental systems. nih.gov

In Vivo Assay Development

In vivo studies in animal models are necessary to understand the toxicological profile of a compound in a whole organism. nih.gov The development of these assays for a compound like this compound would be guided by the known toxicities of the parent compound, EE2. fda.gov

Key aspects of in vivo assay development include:

Animal Model Selection: Rodent models, such as Sprague-Dawley rats, are commonly used for toxicological studies of estrogens. nih.gov

Dose-Response and Toxicokinetic Studies: Initial studies are designed to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as to establish a dose-response relationship for any observed toxic effects.

Chronic Toxicity and Carcinogenicity Studies: Long-term studies are conducted to assess the potential for the compound to cause chronic toxicity and cancer. nih.gov These studies involve administering the compound to animals for an extended period and then examining various tissues for pathological changes. nih.gov

The table below summarizes the types of toxicological assays that would be developed for assessing a compound like this compound, based on established toxicological testing paradigms.

| Assay Type | Model System | Endpoint Assessed |

| In Vitro | ||

| Receptor Binding Assay | Isolated Estrogen Receptors (ERα, ERβ) | Binding affinity |

| Reporter Gene Assay | Mammalian cells with estrogen response elements | Transcriptional activation |

| Ames Test | Salmonella typhimurium strains | Mutagenicity |

| Micronucleus Test | Mammalian cell lines (e.g., CHO, V79) | Chromosomal damage |

| Liver Microsome Assay | Human or rat liver microsomes | Metabolic stability, reactive metabolite formation |

| In Vivo | ||

| Acute Toxicity Study | Rodent models (e.g., rats, mice) | Median lethal dose (LD50), immediate toxic effects |

| Repeated Dose Toxicity Study | Rodent models | Target organ toxicity, No-Observed-Adverse-Effect Level (NOAEL) |

| Carcinogenicity Bioassay | Rodent models | Tumor incidence and latency |

| Developmental and Reproductive Toxicity (DART) Study | Rodent models | Effects on fertility, pregnancy, and offspring development |

Identification of Cellular and Organ-Specific Responses

Cellular Responses

At the cellular level, the primary response to estrogenic compounds is mediated through the estrogen receptors. The binding of this compound to these receptors could trigger a cascade of cellular events, including:

Gene Expression Changes: Activation of estrogen receptors leads to the regulation of a wide array of genes involved in cell proliferation, differentiation, and apoptosis.

Cell Proliferation: In estrogen-sensitive tissues like the breast and uterus, this can lead to increased cell division.

Protein Binding: Reactive metabolites of estrogens have been shown to bind irreversibly to proteins, which can impair their function and contribute to cellular damage. researchgate.net

Organ-Specific Responses

Based on studies of the parent compound, EE2, the following organs are known to be sensitive to estrogenic compounds, and would be the focus of toxicological assessment for this compound:

Uterus: Long-term exposure to EE2 in rats has been shown to cause endometrial hyperplasia, squamous metaplasia, and an increased incidence of uterine stromal polyps. nih.gov

Mammary Gland: In male rats, exposure to EE2 has been linked to an increase in mammary gland adenomas and carcinomas. nih.gov

Liver: The liver is the primary site of estrogen metabolism, and high doses or chronic exposure can lead to liver function impairment and the formation of liver tumors. nih.govinchem.org

Preputial Gland: An increase in preputial gland tumors has been observed in male rats exposed to EE2. nih.gov

The table below details the potential organ-specific responses to an estrogenic compound like this compound, based on findings for the parent compound ethinylestradiol.

| Target Organ | Observed Pathological Response in Animal Models (from Ethinylestradiol studies) |

| Uterus | Endometrial hyperplasia, Squamous metaplasia, Uterine stromal polyps |

| Mammary Gland (Male) | Adenoma, Carcinoma |

| Liver | Impaired function, Tumor formation |

| Preputial Gland (Male) | Tumors |

It is important to note that the specific potency and toxicological profile of this compound itself would need to be determined through direct testing to ascertain its precise contribution to the effects observed for the parent drug. fda.gov

Analytical Methodologies for the Characterization and Quantification of 6alpha Hydroxy Ethinylestradiol

Development and Validation of Chromatographic Techniques

Chromatographic methods are the cornerstone of analytical procedures for 6alpha-Hydroxy-ethinylestradiol, providing the necessary separation and quantification capabilities.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. researchgate.netnih.gov Stability-indicating HPLC methods have been developed to separate this compound from its parent compound, ethinylestradiol, and other related impurities. researchgate.netresearchgate.net These methods are essential for monitoring the degradation of ethinylestradiol and ensuring the quality of pharmaceutical formulations.

A typical HPLC method for the simultaneous estimation of ethinylestradiol and its related substances, including this compound, employs a reverse-phase column, such as a C18 column. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. researchgate.net Gradient elution is commonly used to achieve optimal separation of all compounds. Detection is typically performed using a UV detector at a specific wavelength, for instance, 210 nm for ethinylestradiol and its impurities. humanjournals.combepls.com

Method validation is a critical aspect of HPLC analysis, conducted in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and specific. researchgate.netbepls.com Validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, in one validated method, the relative retention time (RRT) for this compound was found to be approximately 0.26 relative to ethinylestradiol. bepls.com

Table 1: HPLC Method Parameters for Analysis of this compound and Related Compounds

| Parameter | Typical Value/Condition | Source |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Phosphate buffer and Acetonitrile | researchgate.net |

| Detection | UV at 210 nm | humanjournals.combepls.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Injection Volume | 10 µL | bepls.com |

| Column Temperature | 30°C | bepls.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed for the analysis of this compound, particularly in complex matrices. mst.dk GC-MS combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. thepharmajournal.com

For the analysis of steroids like this compound by GC-MS, a derivatization step is often necessary to increase the volatility and thermal stability of the analyte. rsc.org Silylation is a common derivatization technique where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. rsc.org

The GC separates the derivatized compounds based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its identification. GC-MS offers high sensitivity, with detection limits often in the nanogram per liter (ng/L) range, making it suitable for trace analysis. mst.dk

Table 2: GC-MS Analysis Parameters

| Parameter | Typical Value/Condition | Source |

| Carrier Gas | Helium | thepharmajournal.com |

| Injection Mode | Split | thepharmajournal.com |

| Derivatization | Silylation (e.g., with BSTFA) | rsc.org |

| Detection | Mass Spectrometry | mst.dkthepharmajournal.com |

Advanced Spectroscopic and Spectrometric Approaches

Beyond chromatographic techniques, advanced spectroscopic and spectrometric methods are indispensable for the definitive identification and structural confirmation of this compound.

Mass Spectrometry for Identification and Structural Elucidation

Mass spectrometry (MS) is a crucial tool for confirming the identity and elucidating the structure of this compound. When coupled with chromatographic techniques like HPLC or GC, it provides a high degree of specificity. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in determining its elemental composition. core.ac.uk

Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating a precursor ion of interest and subjecting it to fragmentation, with the resulting product ions being characteristic of the molecule's structure. rsc.org This technique is particularly valuable for distinguishing between isomers, such as this compound and 6beta-Hydroxy-ethinylestradiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules like this compound. nih.govnih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uk

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the different types of protons and carbons present in the molecule and their chemical environments. Two-dimensional (2D) NMR experiments, including COSY, HMQC, and HMBC, are used to establish the connectivity between different atoms within the molecule, allowing for a complete and unambiguous assignment of the structure. core.ac.uk These advanced NMR techniques are essential for confirming the position of the hydroxyl group at the C6-alpha position.

Application in Pharmaceutical Stability Studies and Quality Assurance

The analytical methodologies described above are integral to pharmaceutical stability studies and quality assurance programs. researchgate.netnih.gov Stability studies are conducted to evaluate how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. edaegypt.gov.eg

Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from its degradation products, including this compound. researchgate.netresearchgate.net By quantifying the increase in degradation products over time, the shelf-life of the drug product can be established. edaegypt.gov.eg These methods are also used in routine quality control to ensure that the levels of impurities in each batch of the drug product are within acceptable limits. bepls.com

The combination of chromatographic and spectroscopic techniques provides a comprehensive approach to quality assurance, ensuring that the identity, strength, quality, and purity of the pharmaceutical product are maintained throughout its shelf life. nih.govafricanjournalofbiomedicalresearch.com

Monitoring Degradation Pathways under Stress Conditions

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may arise during storage or manufacturing. These studies involve subjecting the compound to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.

While specific degradation pathways for this compound are not extensively detailed in the provided search results, the degradation of its parent compound, ethinylestradiol (EE2), has been studied under various conditions. These studies provide insights into the potential degradation mechanisms that this compound might also undergo.

Under electrochemical degradation using a boron-doped diamond anode, ethinylestradiol is oxidized, leading to the formation of hydroxylated and halogenated transformation products, as well as ring-opening products. nih.gov The phenolic A-ring of EE2 is a primary site of oxidation. nih.gov

Biodegradation of ethinylestradiol by microorganisms like Sphingobacterium sp. JCR5 and Aeromonas species has also been investigated. nih.govmdpi.com In these pathways, EE2 is typically first oxygenated to estrone. nih.govmdpi.com Subsequent degradation involves the cleavage of the steroid rings, leading to the formation of intermediates such as 2-hydroxy-2,4-dienevaleric acid and 2-hydroxy-2,4-diene-1,6-dioic acid. nih.govmdpi.com

It is plausible that this compound would follow similar degradation patterns, with initial modifications to the aromatic A-ring and subsequent ring cleavage under both chemical and biological stress conditions.

Determination of Relative Response Factors and Impurity Profiling

In the quantitative analysis of impurities, it is often impractical to use a reference standard for every single impurity. Therefore, the concept of the relative response factor (RRF) is employed. The RRF is a measure of the response of an impurity relative to the active pharmaceutical ingredient (API) at the same concentration.

For this compound, an impurity of ethinylestradiol, the relative response factor (RF) has been determined to be approximately 0.94 with respect to ethinylestradiol. bepls.com This value is crucial for accurately quantifying the amount of this compound in a sample without needing a specific standard for it in routine analysis. The relative retention time (RRT) for this compound, in relation to ethinylestradiol, is about 0.26. bepls.com

Impurity profiling is a critical component of pharmaceutical quality control. It involves the identification and quantification of all impurities present in a drug substance. For ethinylestradiol, a comprehensive impurity profile would include this compound along with other known impurities.

Table 1: Relative Retention Times (RRT) and Response Factors (RF) of Ethinylestradiol Impurities

| Impurity Name | RRT (with respect to Ethinylestradiol) | RF |

| 6-alpha Hydroxy Ethinyl Estradiol (B170435) | ~0.26 | 0.94 |

| 6-beta Hydroxy Ethinyl Estradiol | ~0.35 | 1.35 |

| 6-keto-Ethinyl Estradiol | ~0.50 | 1.09 |

| Δ9,11-Ethinyl Estradiol | ~0.92 | 0.88 |

| Δ6-Ethinyl Estradiol | ~0.94 | 0.84 |

| Estrone | ~0.96 | 1.01 |

| 17β Ethinyl Estradiol | ~1.15 | 1.02 |

This data is based on a specific analytical method and may vary depending on the chromatographic conditions used. bepls.com

Establishment of Reference Standards and Analytical Impurity Protocols

The establishment of high-quality reference standards is fundamental for the accurate and reliable analysis of pharmaceutical compounds and their impurities. A reference standard for this compound serves as a benchmark for its identification and quantification.

Reference standards for this compound are available from various commercial suppliers and pharmacopeias. synzeal.comusp.org These standards are typically supplied with a detailed Certificate of Analysis (CoA) that includes characterization data compliant with regulatory guidelines. synzeal.com The availability of such standards is crucial for analytical method development, validation, and routine quality control applications. synzeal.com

International bodies like the World Health Organization (WHO) provide guidelines for the establishment, maintenance, and distribution of chemical reference substances. gmp-compliance.org These guidelines ensure that reference standards meet the required quality attributes.

Analytical impurity protocols are established based on a thorough understanding of the manufacturing process and the degradation pathways of the drug substance. These protocols define the impurities to be monitored, their acceptance criteria, and the analytical procedures to be used for their determination. For ethinylestradiol, the impurity profile would include this compound, and the analytical protocol would specify the HPLC or UHPLC-MS method to be used for its quantification, along with the RRF to be applied. bepls.com

The development of these protocols is guided by regulatory frameworks such as those provided by the ICH. These guidelines emphasize a science- and risk-based approach to the control of impurities in new drug substances and products.

Environmental Dynamics and Ecological Impact of 6alpha Hydroxy Ethinylestradiol

Environmental Occurrence and Distribution

As a primary metabolite of the widely used synthetic estrogen, 17α-ethinylestradiol (EE2), 6alpha-Hydroxy-ethinylestradiol is expected to be present in environments impacted by human wastewater. Following human consumption of EE2, a portion is metabolized and excreted as this compound. While specific monitoring data for this particular metabolite is scarce in scientific literature, its presence is intrinsically linked to the disposal of wastewater containing metabolites of EE2.

Presence in Wastewater Treatment Plant Effluents

Wastewater treatment plants (WWTPs) are a primary conduit for the entry of pharmaceutical metabolites into the environment. Conventional WWTPs are not specifically designed to eliminate micropollutants like steroidal estrogens and their metabolites. While data on the concentrations of this compound in WWTP effluents are not widely available, studies on its parent compound, EE2, provide a strong indication of its likely presence.

Investigations into EE2 have shown that its concentrations in WWTP influents can range from not detected to several thousand nanograms per liter (ng/L), with effluent concentrations typically in the low ng/L range. mdpi.comnih.gov The removal efficiency of EE2 in WWTPs can be variable, with processes like activated sludge showing higher removal rates. mdpi.com Given that this compound is a direct metabolite, it is highly probable that it is also present in WWTP effluents, although likely at different concentrations than EE2 due to its different chemical properties and potential for further transformation within the treatment process. The addition of a hydroxyl group generally increases the polarity and water solubility of a compound, which could influence its partitioning between the aqueous and solid phases during treatment.

Table 1: Occurrence of the Parent Compound, 17α-ethinylestradiol (EE2), in Municipal Wastewater Treatment Plants (WWTPs)

| Parameter | Influent Concentration (ng/L) | Effluent Concentration (ng/L) | Average Removal Efficiency (%) |

| Range | n.d. - 7890 | n.d. - 549 | -100% - 100% |

| Average | 78.4 | 12.3 | 71.5% (Activated Sludge) |

| Data based on a review of 282 municipal WWTPs across 29 countries. mdpi.com "n.d." indicates not detected. |

Detection in Aquatic Ecosystems (e.g., Surface Waters, Groundwater)

Following discharge from WWTPs, this compound is expected to be found in various aquatic compartments. Studies have documented the widespread occurrence of the parent compound, EE2, in surface waters globally, with concentrations varying significantly depending on the proximity to pollution sources and the level of wastewater treatment. yuntsg.com For instance, a review of EE2 in surface waters across 32 countries reported concentrations ranging from not detected to 17,112 ng/L. yuntsg.com

While direct detection of this compound in aquatic ecosystems is not well-documented in publicly available research, its potential for occurrence is high in water bodies receiving treated or untreated wastewater. The increased polarity of this compound, due to the additional hydroxyl group compared to EE2, may lead to it being more mobile in aquatic systems and less prone to sorption to sediments. There have been detections of EE2 in groundwater, suggesting that persistent estrogenic compounds can leach into these systems. researchgate.net It is plausible that metabolites like this compound could also be present in groundwater, particularly in areas with high wastewater influence.

Environmental Fate and Transformation Processes

The environmental fate of this compound is governed by a combination of abiotic and biotic processes that determine its persistence, transport, and ultimate impact on ecosystems.

Abiotic Degradation Pathways in the Environment

Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the transformation of estrogenic compounds in the environment. For the parent compound EE2, photodegradation has been identified as a potential removal pathway in surface waters, with half-lives on the order of days under ideal conditions. nih.gov The chemical structure of this compound, being very similar to EE2, suggests that it would also be susceptible to photodegradation. The presence of the additional hydroxyl group might slightly alter the light absorption properties of the molecule, potentially influencing the rate of photodegradation. Hydrolysis is generally not considered a significant degradation pathway for steroidal estrogens under typical environmental pH conditions.

Biotic Transformation and Microbial Metabolism in Aquatic Systems

Biotic transformation, mediated by microorganisms, is a crucial process in the environmental fate of estrogens. Studies on EE2 have shown that it can be biodegraded by various microbial communities found in activated sludge and river water. nih.govnih.gov The rate of biodegradation of EE2 can be influenced by environmental conditions such as temperature and the presence of specific microbial populations. nih.gov

As a hydroxylated metabolite, this compound is a product of biotic transformation of EE2 in the human body. In the environment, it is likely to be further metabolized by microbial communities. The addition of a hydroxyl group can sometimes make a molecule more susceptible to microbial attack. Research on the biodegradation of EE2 has identified various transformation products, indicating that microbial enzymes can modify different parts of the steroid structure. mdpi.com It is plausible that microbial enzymes in aquatic systems could further hydroxylate, oxidize, or cleave the ring structure of this compound, leading to its eventual mineralization. However, without specific studies on this compound, its exact biotic transformation pathways and rates in the environment remain to be elucidated.

Ecological Risk Assessment and Impact on Aquatic Biota

The ecological risk of this compound is a significant concern due to its structural similarity to the highly potent endocrine disruptor, EE2. The GHS classification for this compound indicates that it is "very toxic to aquatic life" and "very toxic to aquatic life with long lasting effects". nih.gov This suggests that the compound has the potential to cause adverse effects in aquatic organisms at low concentrations.

The parent compound, EE2, is known to cause a range of endocrine-disrupting effects in fish, including the feminization of male fish, altered reproductive success, and changes in vitellogenin production, even at concentrations in the low ng/L range. researchgate.netnih.gov Given that this compound retains the core steroidal structure responsible for estrogenic activity, it is highly likely to exert similar endocrine-disrupting effects on aquatic biota. The potency of this compound as an endocrine disruptor relative to EE2 would need to be determined through specific toxicological studies.

An ecological risk assessment for this compound would involve comparing its predicted environmental concentrations (PECs) with its predicted no-effect concentrations (PNECs). While PECs for this specific metabolite are not available, the known concentrations of its parent compound, EE2, in many aquatic environments exceed the PNEC for aquatic chronic toxicity (0.1 ng/L), indicating a potential risk. nih.gov A comprehensive ecological risk assessment for this compound would require more data on its environmental concentrations, persistence, and aquatic toxicity.

Evaluation of Estrogenic Effects on Non-Target Organisms (e.g., Fish)

Detailed in-vivo studies evaluating the specific estrogenic effects of this compound on non-target organisms such as fish are not extensively available in peer-reviewed literature. The research focus has predominantly been on the parent compound, 17alpha-ethinylestradiol (EE2), which is known to be a potent estrogen mimic in fish, leading to effects like the induction of vitellogenin (an egg yolk precursor protein) in males. nih.gov

However, hazard classifications for this compound provide an indication of its potential for environmental harm. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

H400: Very toxic to aquatic life nih.gov

H410: Very toxic to aquatic life with long lasting effects nih.gov

Consequences for Reproductive Functions and Population Dynamics in Aquatic Species

Direct research on the consequences of this compound exposure on the reproductive functions and population dynamics of aquatic species is scarce. The GHS classification "H361: Suspected of damaging fertility or the unborn child" suggests a potential for reproductive toxicity. nih.gov However, without specific studies on aquatic organisms, it is not possible to detail the precise nature of these effects or the concentrations at which they might occur.

For the parent compound EE2, exposure has been shown to lead to severe reproductive consequences in fish, including:

Reduced fecundity (number of eggs produced). nih.gov

Complete reproductive failure in populations exposed to environmentally relevant concentrations. nih.gov

Feminization of male fish, leading to the development of intersex gonads. nih.gov

These documented effects of EE2 underscore the potential risks that its metabolites, like this compound, could pose to aquatic populations. Nevertheless, without direct experimental data, the specific impact of this compound on the reproductive success and long-term population viability of fish and other aquatic species remains an area requiring further scientific inquiry.

Due to the lack of specific research data on the estrogenic and reproductive effects of this compound in fish, no data tables can be generated at this time.

Future Directions and Emerging Research Avenues for 6alpha Hydroxy Ethinylestradiol

Integrative Omics Approaches in Metabolism and Toxicology Research

The complete biological impact of 6alpha-Hydroxy-ethinylestradiol remains to be fully elucidated. Integrative omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, systems-level view of the interactions between this metabolite and biological systems. nih.gov These technologies can move research beyond single-endpoint analyses to a more holistic understanding of its metabolic and toxicological profile.

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Question for this compound | Potential Insights |

|---|---|---|

| Metabolomics | What are the downstream metabolites of this compound? How does its presence alter the cellular metabolome? | Elucidation of the complete metabolic pathway; identification of novel biomarkers of exposure and effect. nih.govhmdb.ca |

| Transcriptomics | Which genes are up- or down-regulated in response to exposure? | Identification of sensitive and specific gene expression signatures for toxicological screening; understanding of mechanisms of action. nih.gov |

| Proteomics | Which proteins does this compound or its reactive intermediates bind to? | Identification of protein targets and adducts, which can lead to tissue damage or immune responses. nih.gov |

| Genomics | Are there genetic variants that predispose individuals to higher production of this metabolite? | Identification of susceptible populations; contribution to personalized risk assessment. nih.gov |

Advanced Modeling and Simulation for Environmental Fate Prediction

The environmental presence of synthetic estrogens and their metabolites is a significant concern due to their potential to disrupt aquatic ecosystems. nih.govnih.gov While risk assessments have been conducted for the parent compound, ethinylestradiol nih.govresearchgate.net, its metabolites, including this compound, require specific evaluation. Advanced computational modeling and simulation present a promising avenue for predicting the environmental fate and transport of this compound.

Future models will build upon existing frameworks like the Geo-referenced Regional Exposure Assessment Tool for European Rivers (GREAT-ER) nih.gov but will be specifically parameterized for this compound. These models must incorporate the compound's unique physicochemical properties, such as its water solubility, octanol-water partition coefficient (LogP), and vapor pressure, which influence its distribution in water, sediment, and biota. nih.gov Furthermore, data on its degradation rates under various environmental conditions—photodegradation (UV light), biodegradation by microorganisms, and hydrolysis—are critical inputs. mdpi.com The goal is to develop robust Predicted Environmental Concentration (PEC) models that can estimate its levels in different environmental compartments, particularly in effluent-dominated surface waters. nih.gov This will enable a more accurate environmental risk assessment and help regulators establish protective environmental quality standards. europa.eu

Table 2: Key Parameters for Environmental Fate Modeling of this compound

| Model Parameter | Description | Importance for Prediction |

|---|---|---|

| Physicochemical Properties | Molecular Weight, Water Solubility, XLogP3, etc. nih.gov | Determines partitioning between water, soil, and air. |

| Degradation Rates | Half-life in water, soil, and sediment under aerobic and anaerobic conditions. mdpi.com | Predicts persistence in the environment. |

| Photolysis Rate | Degradation due to sunlight in surface waters. mdpi.com | Key removal pathway in clear, shallow waters. |

| Sorption Coefficient (Kd) | Tendency to bind to sediment and suspended particles. | Affects bioavailability and transport in aquatic systems. |

| Biotransformation Pathways | Identification of degradation products formed by microorganisms. | Assesses whether remediation leads to less or more toxic byproducts. |

Development of Novel Remediation Strategies for Environmental Contamination

Given the high potency of estrogenic compounds, their removal from wastewater is a critical environmental challenge. mdpi.commdpi.com Conventional wastewater treatment plants are often ineffective at completely eliminating these micropollutants. nih.gov Future research will focus on developing and optimizing novel remediation strategies specifically targeting persistent metabolites like this compound.

Bioremediation, which uses microorganisms to break down pollutants, is a key area of investigation. Studies have identified various fungal and bacterial strains capable of degrading estrogens. mdpi.com For example, white-rot fungi such as Trametes versicolor and Phanerochaete chrysosporium have shown broad efficacy against endocrine disruptors. mdpi.com Similarly, co-cultures of bacteria like Flavobacterium longum and Pseudomonas aeruginosa have been effective in degrading 17β-estradiol. nih.gov Future work will involve screening these and other microorganisms for their specific ability to metabolize this compound and optimizing conditions (e.g., pH, temperature, nutrient sources) to maximize removal efficiency.

Advanced Oxidation Processes (AOPs), such as photocatalysis, represent another promising frontier. For instance, the photocatalyst silver arsenate (Ag3AsO4) has demonstrated high efficiency in degrading ethinylestradiol under visible light. mdpi.com Research will need to assess the effectiveness of this and other novel photocatalytic materials for the degradation of this compound, aiming for complete mineralization into harmless products like CO2 and water.

Table 3: Comparison of Remediation Strategies for Estrogenic Contaminants

| Remediation Strategy | Mechanism | Potential for this compound Removal | Key Research Focus |

|---|---|---|---|

| Fungal Bioremediation | Secretion of extracellular enzymes (e.g., laccases, peroxidases) that break down aromatic structures. mdpi.com | High. Fungi like Trametes versicolor degrade a wide range of endocrine disruptors. mdpi.com | Screening of fungal species for specific activity; optimization of bioreactor conditions. |

| Bacterial Bioremediation | Use of specific bacterial metabolic pathways for degradation. nih.gov | High. Bacterial co-cultures can achieve significant degradation of steroid hormones. nih.gov | Isolation and engineering of bacterial strains; study of degradation pathways and metabolites. |

| Photocatalysis | Generation of highly reactive hydroxyl radicals that oxidize organic pollutants. mdpi.com | High. Materials like Ag3AsO4 show rapid degradation of the parent compound. mdpi.com | Synthesis of efficient and stable photocatalysts; assessment of degradation byproducts. |

| Enzyme Immobilization | Use of isolated enzymes (e.g., laccase) on a solid support for targeted degradation. mdpi.com | Moderate to High. Allows for targeted action but can be less stable than whole-cell systems. | Improving enzyme stability and reusability; reducing costs. |

Personalized Medicine Perspectives in Hormone Metabolism and Impurity Control

The intersection of pharmacology, genetics, and toxicology opens up personalized approaches to drug safety and efficacy. In the context of this compound, which is an impurity and metabolite of a widely used pharmaceutical, personalized medicine offers a new lens through which to view its potential impact on human health.

The field of pharmacogenomics studies how genetic variations affect individual responses to drugs. nih.gov The metabolism of estrogens and xenobiotics is heavily dependent on a suite of enzymes, primarily from the cytochrome P450 (CYP) family (e.g., CYP3A4, CYP1A1, CYP1B1) and phase II conjugation enzymes. nih.govpharmgkb.org Genetic polymorphisms in the genes coding for these enzymes can lead to significant inter-individual differences in the rate and pathway of ethinylestradiol metabolism. This means some individuals may produce more this compound than others from the same dose of the parent drug.

Future research in this area will aim to identify specific single nucleotide polymorphisms (SNPs) that correlate with higher levels of this compound formation. This knowledge could be used to develop genetic tests to identify individuals who may be at a higher risk of accumulating this metabolite. From a pharmaceutical perspective, this has implications for impurity control. Understanding the metabolic profiles of impurities in genetically diverse populations can inform the setting of safe limits in drug formulations and potentially lead to the development of drugs with metabolic pathways that avoid the generation of more biologically active metabolites. Furthermore, genetic variations in the estrogen receptor itself can modify cellular responses to estrogenic compounds, adding another layer of personalized susceptibility. nih.gov

Table 4: Key Genes in Estrogen Metabolism and Potential Relevance to this compound

| Gene | Encoded Protein | Function in Estrogen Metabolism | Relevance to Personalized Medicine |

|---|---|---|---|

| CYP3A4 | Cytochrome P450 3A4 | Primary enzyme for the oxidative metabolism of ethinylestradiol. researchgate.net | Genetic variants could alter the rate of formation of hydroxylated metabolites, including this compound. |

| CYP1B1 | Cytochrome P450 1B1 | Catalyzes the 4-hydroxylation of estradiol (B170435). pharmgkb.org | Polymorphisms may shift metabolism towards or away from other hydroxylation pathways. |

| COMT | Catechol-O-methyltransferase | Methylates catechol estrogens, a detoxification step. pharmgkb.org | Variants with low activity could lead to the accumulation of reactive estrogen metabolites. |

| SULTs/UGTs | Sulfotransferases/ UDP-glucuronosyltransferases | Conjugate estrogens and their metabolites to increase water solubility for excretion. nih.gov | Genetic variations can affect the clearance rate of this compound and its precursors. |

| ESR1 | Estrogen Receptor Alpha | Mediates the cellular effects of estrogenic compounds. nih.gov | Polymorphisms can alter tissue sensitivity to this compound, modifying its biological impact. |

Q & A

Q. What analytical techniques are recommended for identifying and characterizing 6α-Hydroxy-ethinylestradiol in experimental samples?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Use high-resolution LC-MS/MS to confirm molecular mass (exact mass: 312.1492) and fragmentation patterns. Compare retention times and spectral data against certified reference standards .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to resolve stereochemical features (e.g., 6α-hydroxylation) and distinguish from isomers. Include DEPT and COSY experiments for structural elucidation .

- Purity Assessment: Quantify impurities (e.g., ethinylestradiol derivatives) via HPLC with UV detection at 280 nm, referencing Pharmacopeial guidelines for pharmaceutical impurities .

Q. How can researchers validate the stability of 6α-Hydroxy-ethinylestradiol under varying laboratory conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via periodic LC-MS analysis over 1–6 months. Use Arrhenius kinetics to predict shelf life .

- Photostability Testing: Expose samples to UV-Vis light (ICH Q1B guidelines) and quantify photodegradation products. Ensure storage in amber glass vials to mitigate light-induced decomposition .

Q. What synthetic routes are documented for 6α-Hydroxy-ethinylestradiol, and how is purity ensured?

Methodological Answer:

- Stereoselective Hydroxylation: Start with ethinylestradiol as a precursor. Use enzymatic or chemical hydroxylation at the 6α position, optimizing reaction conditions (e.g., pH, catalysts) to minimize byproducts .

- Purification: Employ preparative HPLC with C18 columns and gradient elution (water:acetonitrile). Validate purity via mass spectrometry and elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for 6α-Hydroxy-ethinylestradiol?

Methodological Answer:

- Comparative Meta-Analysis: Systematically review literature to identify variables (e.g., assay types, cell lines, incubation times). Replicate conflicting studies under standardized conditions (e.g., human hepatocytes vs. microsomes) .

- Error Source Analysis: Quantify batch-to-b variability in enzyme activity (e.g., CYP3A4/5) and matrix effects (e.g., plasma protein binding). Use statistical tools (ANOVA, Bland-Altman plots) to assess reproducibility .

Q. What experimental designs are optimal for assessing 6α-Hydroxy-ethinylestradiol’s interaction with estrogen receptor subtypes?

Methodological Answer:

- Competitive Binding Assays: Use radiolabeled estradiol (e.g., H-estradiol) in receptor-binding assays with ERα/ERβ-transfected cells. Calculate IC values and compare to estradiol controls .

- Transcriptional Activation Studies: Employ luciferase reporter assays in cell lines (e.g., MCF-7) to measure ER-dependent gene expression. Include co-treatment with selective ER modulators (SERMs) to confirm specificity .

Q. How can researchers validate the specificity of immunoassays for 6α-Hydroxy-ethinylestradiol in complex biological matrices?

Methodological Answer:

- Cross-Reactivity Profiling: Test structurally similar metabolites (e.g., 6β-Hydroxy-ethinylestradiol, 2-hydroxyestradiol) using ELISA or RIA. Use LC-MS/MS as a gold standard for cross-validation .

- Matrix Effect Mitigation: Apply solid-phase extraction (SPE) with Oasis HLB cartridges to remove interfering substances from serum/urine. Quantify recovery rates via spiked samples .

Q. What strategies are effective for reproducing published pharmacokinetic data on 6α-Hydroxy-ethinylestradiol in preclinical models?

Methodological Answer:

- Dose-Linearity Studies: Administer escalating doses (e.g., 0.1–10 mg/kg) in rodent models. Collect plasma samples at fixed intervals and analyze using validated LC-MS/MS methods. Compare AUC and C values to literature .

- Inter-Lab Collaboration: Share protocols and reference standards with external labs to control for methodological variability. Use consensus data from multi-center studies .

Methodological Considerations from Evidence

- Data Presentation: Include processed data (e.g., dose-response curves, kinetic plots) in the main text and raw data in appendices .

- Critical Evaluation: Discuss limitations such as assay sensitivity, cross-reactivity, and biological variability in the "Discussion" section .

- Ethical Compliance: Adhere to safety protocols (e.g., PPE, ventilation) when handling hormonal compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.